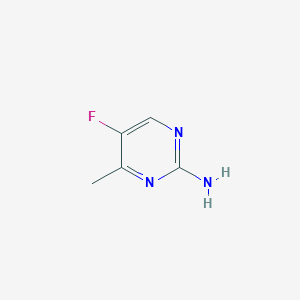

5-Fluoro-4-methylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEDKUATSDQFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Foundational Synthetic Routes to 5-Fluoro-2-methylpyrimidin-4-amine

The construction of the 5-Fluoro-2-methylpyrimidin-4-amine core can be achieved through several strategic approaches. These methods primarily involve either building the pyrimidine (B1678525) ring through cyclocondensation reactions or modifying existing precursors that already contain a portion of the final structure.

Cyclocondensation Approaches

Cyclocondensation reactions are a powerful tool for the synthesis of heterocyclic compounds, including pyrimidines. These reactions typically involve the formation of the heterocyclic ring from one or more acyclic precursors in a single step.

A robust method for synthesizing 4-amino-5-fluoropyrimidines involves the cyclocondensation of amidine hydrochlorides with a fluorinated C3 building block. nih.gov Specifically, the reaction of acetamidine (B91507) hydrochloride with potassium (Z)-2-cyano-2-fluoroethenolate provides a direct route to 5-Fluoro-2-methylpyrimidin-4-amine. nih.govresearchgate.net This method is noted for its mild conditions and often results in excellent yields. nih.gov The use of hydrochloride salts of the amidine is crucial, as they have been shown to produce higher yields compared to other salts without the need for basic additives. nih.gov

The reaction proceeds by mixing the acetamidine hydrochloride and the potassium (Z)-2-cyano-2-fluoroethenolate in a suitable solvent, such as methanol, and stirring at room temperature. researchgate.net The desired product, 5-Fluoro-2-methylpyrimidin-4-amine, is then isolated after an appropriate reaction time. researchgate.net

Table 1: Cyclocondensation of Acetamidine Hydrochloride with Potassium (Z)-2-cyano-2-fluoroethenolate

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| Acetamidine hydrochloride | Potassium (Z)-2-cyano-2-fluoroethenolate | Methanol | Room Temperature | High | nih.govresearchgate.net |

While specific multicomponent reactions for the direct synthesis of 5-Fluoro-2-methylpyrimidin-4-amine are not extensively detailed in the provided context, the principles of multicomponent reactions are applied in the broader synthesis of fluoropyrimidines. These reactions combine three or more starting materials in a single pot to form a complex product, offering advantages in terms of efficiency and atom economy. The synthesis of related 5-fluorouracil (B62378) derivatives often employs such strategies, highlighting the potential for developing one-pot methods for the target compound. nih.gov

Precursor-Based Synthesis

This strategy involves the use of starting materials that can be chemically transformed into the target pyrimidine ring. Malononitrile (B47326) and 2-cyanoacetamide (B1669375) derivatives are common and versatile precursors for this purpose.

Malononitrile is a key precursor for various heterocyclic compounds. In the context of 5-fluoropyrimidine (B1206419) synthesis, a crucial intermediate, potassium (Z)-2-cyano-2-fluoroethenolate, is synthesized from fluoroacetonitrile (B113751). nih.gov Fluoroacetonitrile itself can be derived from chloroacetamide in a two-step process involving a Finkelstein halogen exchange and dehydration. nih.gov The subsequent Claisen condensation of fluoroacetonitrile with ethyl formate (B1220265) yields the potassium (Z)-2-cyano-2-fluoroethenolate salt. nih.gov This enolate is then reacted with an appropriate amidine, as described in the cyclocondensation section, to form the final product. An electrochemical approach has also been reported for the synthesis of 2-(4-fluorobenzylidene)malononitrile (B1267660) from malononitrile and 4-fluorobenzaldehyde, showcasing modern methods for preparing key intermediates. mdpi.com

Table 2: Synthesis from Malononitrile-Related Building Blocks

| Precursor | Key Intermediate | Reaction Type | Subsequent Reaction | Final Product | Reference |

| Fluoroacetonitrile | Potassium (Z)-2-cyano-2-fluoroethenolate | Claisen Condensation | Cyclocondensation with Acetamidine HCl | 5-Fluoro-2-methylpyrimidin-4-amine | nih.gov |

| Malononitrile & 4-fluorobenzaldehyde | 2-(4-fluorobenzylidene)malononitrile | Electrochemical Synthesis | Not specified for target compound | Not applicable | mdpi.com |

2-Cyanoacetamide and its derivatives are highly versatile reagents in organic synthesis, frequently used for the preparation of a wide array of heterocyclic systems, including pyridines and pyrimidines. nih.govresearchgate.netrsc.org The reactivity of the cyano group and the adjacent active methylene (B1212753) group allows for condensation reactions with various electrophiles to construct the pyrimidine ring. researchgate.net While a direct synthesis of 5-Fluoro-2-methylpyrimidin-4-amine from a 2-cyanoacetamide derivative is not explicitly detailed in the provided search results, the general utility of these precursors is well-established. For instance, novel α,β-unsaturated 2-cyanoacetamide derivatives have been synthesized via microwave-assisted Knoevenagel condensation of 2-cyanoacetamide with various aldehydes. nih.gov This highlights the potential to create a fluorinated intermediate from 2-cyanoacetamide that could then be cyclized to form the desired 5-fluoropyrimidine ring.

Advanced Synthetic Transformations

The construction of the 5-Fluoro-4-methylpyrimidin-2-amine scaffold would likely involve advanced synthetic transformations to introduce the fluorine and methyl groups with high regioselectivity and efficiency.

Catalytic Reaction Development

Modern organic synthesis heavily relies on the development of novel catalytic reactions to achieve transformations that are otherwise difficult. For a molecule like this compound, metal-catalyzed methods would be instrumental.

While specific examples for the direct synthesis of this compound using ruthenium (Ru) or copper (Cu) catalysts are not prominent in the literature, the synthesis of the broader pyrimidine class has benefited from these metals. Copper-mediated radiofluorination has shown significant potential in the formation of aromatic C–18F bonds for PET tracers, a technology that could conceptually be adapted for non-radioactive fluorination. rsc.org The synthesis of an isomer, 5-Fluoro-2-methylpyrimidine-4-amine, has been achieved through the cyclocondensation of potassium-(Z)-2-cyano-2-fluoroethenolate with acetamidine hydrochloride, a reaction that proceeds without the need for a metal catalyst but highlights a strategy of building the ring with the fluorine atom already in place. researchgate.netnih.gov

A silver-promoted selective fluorination of 2-aminopyrimidine (B69317) derivatives using Selectfluor has also been reported, yielding 4-substituted 5-fluoro-2-aminopyrimidines. rsc.org This method demonstrates the feasibility of introducing the fluoro group at the C-5 position of a pre-existing pyrimidine ring.

| Catalyst/Promoter | Reactants | Product | Key Findings | Citation |

| Ag₂CO₃ | 4-substituted 2-aminopyrimidines, Selectfluor | 4-substituted 5-fluoro-2-aminopyrimidines | Provides fair to high yields with excellent regioselectivity for fluorination at the 5-position. | rsc.org |

This table presents a general method for the fluorination of similar compounds, not the specific synthesis of this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, these reactions could be employed to introduce the methyl group or the amine group onto a pre-functionalized fluorinated pyrimidine core. For instance, a Suzuki-Miyaura cross-coupling reaction could potentially couple a methylboronic acid derivative with a suitable brominated or chlorinated 5-fluoropyrimidin-2-amine. The synthesis of 6-chloro-5-methylpyridin-2-amine, a key intermediate for lumacaftor, was successfully achieved on a hectogram scale using a Suzuki-Miyaura cross-coupling to introduce the methyl group. acs.org While not a pyrimidine, this example showcases the industrial applicability of this strategy for a related heterocycle.

General palladium-catalyzed methods for the amination of aryl halides could also be envisioned for the introduction of the 2-amino group. acs.org However, specific applications of these methods for the direct synthesis of this compound are not detailed in published literature.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this would involve the use of less hazardous reagents, alternative energy sources, and solvent-free conditions.

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The synthesis of various pyrimidine derivatives has been shown to be accelerated by microwave irradiation. nih.govarabjchem.orgnih.gov For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives was performed at 120–140 °C for 15–30 minutes in a microwave reactor. nih.gov A one-pot, three-component Hantzsch condensation reaction to produce fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues was successfully carried out under solvent-free, microwave-assisted conditions, highlighting the potential of this technology for the synthesis of complex heterocyclic molecules. rsc.org Although a direct microwave-assisted synthesis of this compound is not reported, these examples suggest that this technique could be a promising avenue for its efficient preparation.

| Reaction Type | Key Advantages of Microwave Irradiation | Example Application | Citation |

| Nucleophilic Aromatic Substitution | Reduced reaction times (minutes vs. hours/days), improved yields, tolerates sensitive functional groups. | Synthesis of 2-amino-4-chloro-pyrimidine derivatives. | nih.gov |

| Multicomponent Reaction | Rapid, high-yield synthesis under solvent-free conditions. | Hantzsch condensation for 1,4-dihydropyridine nucleosides. | rsc.org |

This table illustrates the general benefits of microwave-assisted synthesis for related heterocyclic compounds.

Conducting reactions without a solvent, or in a recyclable one, is a key principle of green chemistry. A notable example is the synthesis of fluorescent 1,4-dihydropyridine nucleoside analogues via a one-pot, three-component Hantzsch condensation reaction which was performed under solvent-free conditions with microwave irradiation. rsc.org This approach not only simplifies the work-up procedure but also reduces the generation of solvent waste. The development of a similar solvent-free protocol for the synthesis of this compound would represent a significant advancement in its sustainable production.

Regioselective Synthesis and Stereochemical Control

The precise placement of substituents on the pyrimidine ring is paramount in the synthesis of pharmacologically active molecules. For this compound, achieving the desired arrangement of the fluorine, methyl, and amine groups requires carefully controlled synthetic strategies. These strategies often revolve around the timing and method of introducing each substituent to ensure the correct isomer is formed.

Strategies for Direct Fluorination

The introduction of a fluorine atom onto a pre-formed pyrimidine ring is a common and effective strategy. Direct fluorination methods often employ electrophilic fluorinating agents, which are reagents that deliver a "positive" fluorine atom to an electron-rich substrate.

One of the most widely used and effective electrophilic fluorinating agents is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov This reagent is known for its relative stability, ease of handling, and ability to selectively fluorinate a wide range of organic molecules, including heterocyclic compounds. nih.govwikipedia.org The fluorination of 2-aminopyrimidine derivatives with Selectfluor™ has been shown to be highly regioselective, yielding the corresponding 5-fluoro-2-aminopyrimidine derivatives in good to high yields. rsc.org The reaction is often promoted by a silver salt, such as silver(I) carbonate (Ag₂CO₃), which is thought to enhance the electrophilicity of the fluorinating agent or to activate the pyrimidine ring towards fluorination. rsc.org

The mechanism of electrophilic fluorination is complex and can proceed through different pathways, including a single-electron transfer (SET) mechanism or a direct SN2-type attack of the nucleophilic carbon on the electrophilic fluorine. wikipedia.org The specific pathway can be influenced by the substrate, the fluorinating agent, and the reaction conditions.

Another approach to direct fluorination involves the use of other N-F reagents, such as N-fluorobenzenesulfonimide (NFSI). wikipedia.org These reagents have proven to be effective for the fluorination of a variety of nucleophiles. wikipedia.org The choice of the fluorinating agent is critical and depends on the specific substrate and the desired outcome.

Table 1: Common Electrophilic Fluorinating Agents for Pyrimidine Synthesis

| Reagent Name | Chemical Name | Key Features |

|---|---|---|

| Selectfluor™ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Stable, easy to handle, highly regioselective for the 5-position of pyrimidines. nih.govrsc.org |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Effective and commonly used N-F reagent for electrophilic fluorination. wikipedia.org |

| Xenon Difluoride (XeF₂) | Xenon Difluoride | A more stable electrophilic fluorination source, though its high oxidation potential can limit its functional group tolerance. juniperpublishers.com |

| 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | An effective electrophilic fluorine donor, particularly for palladium-catalyzed fluorination. juniperpublishers.com |

Control of Substituent Introduction

The order in which the substituents are introduced onto the pyrimidine ring is a critical factor in the successful synthesis of this compound. There are two main strategies for controlling the introduction of the methyl and amino groups:

Building the ring from substituted precursors: This approach involves the condensation of smaller, pre-functionalized building blocks to form the desired pyrimidine ring. For example, a common method for synthesizing 4-aminopyrimidines involves the cyclocondensation of an amidine hydrochloride with a β-fluoroenolate salt. researchgate.netnih.gov In the case of this compound, this could involve reacting a suitable amidine with a fluorinated β-ketoester or a similar precursor that already contains the methyl group.

Modification of a pre-formed pyrimidine ring: This strategy involves starting with a pyrimidine ring that already contains some of the desired substituents and then adding the remaining ones through subsequent reactions. For instance, one could start with a 2-amino-4-methylpyrimidine (B85506) and then introduce the fluorine atom at the 5-position via electrophilic fluorination as described in the previous section. Alternatively, a pre-existing group on the pyrimidine ring can be chemically transformed into the desired substituent. For example, a chloro group can be displaced by an amino group in a nucleophilic aromatic substitution reaction.

Table 2: Strategies for Substituent Control in Pyrimidine Synthesis

| Strategy | Description | Example |

|---|---|---|

| Ring Cyclization with Substituted Precursors | Condensation of smaller molecules that already contain the desired substituents to form the pyrimidine ring. | Reaction of an amidine hydrochloride with a β-fluoroenolate to yield a 4-aminopyrimidine. researchgate.netnih.gov |

| Post-Cyclization Modification | Introduction of substituents onto a pre-formed pyrimidine ring through subsequent chemical reactions. | Electrophilic fluorination of a 2-aminopyrimidine derivative at the 5-position using Selectfluor™. rsc.org |

| Functional Group Interconversion | Chemical transformation of an existing substituent on the pyrimidine ring into a different functional group. | Nucleophilic displacement of a chloro group with an amine to introduce an amino substituent. |

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways of 5-Fluoro-2-methylpyrimidin-4-amine

While the primary focus of this article is 5-Fluoro-4-methylpyrimidin-2-amine, the reaction pathways of its isomer, 5-Fluoro-2-methylpyrimidin-4-amine, provide valuable insights into the reactivity of the fluorinated pyrimidine (B1678525) core. Research into this isomer has illuminated its behavior in key chemical transformations.

The pyrimidine ring is generally considered electron-deficient, which makes it susceptible to nucleophilic attack. The presence of a fluorine atom at the 5-position further influences the electron distribution within the ring, affecting its reactivity.

Nucleophilic Substitution:

Research has shown that the chlorine atom in compounds like 2-Amino-4-chloro-6-methylpyrimidine can be displaced by nucleophiles. sigmaaldrich.com This suggests that other halogens, including fluorine, in similar pyrimidine systems can also participate in nucleophilic substitution reactions. The rate and feasibility of these reactions are often dependent on the nature of the nucleophile and the reaction conditions. rsc.org For instance, studies on 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) have demonstrated that the kinetics of nucleophilic aromatic substitution can be significantly influenced by the solvent. rsc.org In some cases, the presence of an amino group can modulate the reactivity of the pyrimidine ring towards nucleophiles.

Electrophilic Substitution:

Electrophilic substitution on the pyrimidine ring is generally less favorable due to its electron-deficient nature. However, the presence of activating groups, such as an amino group, can facilitate these reactions. The fluorine atom at the 5-position is an electron-withdrawing group, which would typically deactivate the ring towards electrophilic attack. However, the interplay between the activating amino group and the deactivating fluoro group can lead to complex reactivity patterns. uoanbar.edu.iq In related five-membered heterocyclic compounds, electrophilic substitution is a common reaction, with the position of substitution being influenced by the nature of the heteroatoms and other substituents. youtube.com

A study on the selective fluorination of 4-substituted 2-aminopyrimidine (B69317) derivatives using Selectfluor in the presence of Ag2CO3 demonstrated the successful introduction of a fluorine atom at the 5-position, yielding 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields. rsc.org

The amino group on the pyrimidine ring can undergo various chemical transformations, including oxidation and reduction, although specific studies on 5-Fluoro-2-methylpyrimidin-4-amine are limited. Generally, the amino group can be a site for oxidation, although this can sometimes lead to the degradation of the heterocyclic ring. The reactivity of the amino group is also central to many derivatization strategies.

Derivatization Strategies

Derivatization of this compound is a key strategy for synthesizing new chemical entities with potentially valuable properties. These strategies often focus on modifying the amino group or introducing new substituents to the pyrimidine core.

The synthesis of substituted pyrimidine amine analogues is a significant area of research. One approach involves the cyclocondensation of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate to produce fluorinated pyrimidines under mild conditions with good yields. nih.govresearchgate.net This method allows for the introduction of various substituents at the 2-position of the pyrimidine ring.

Another strategy involves the derivatization of the amino group itself. For example, the reaction of amino acids with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), a reagent similar to the Sanger reagent, proceeds via nucleophilic substitution to form stable derivatives suitable for analysis. mdpi.com This highlights the potential for the amino group of this compound to react with various electrophiles to form a wide range of analogues.

The following table summarizes the synthesis of some 5-fluoro-2-substituted-pyrimidin-4-amine analogues:

| Product | Starting Materials | Yield | Reference |

| 5-Fluoro-2-methylpyrimidine-4-amine | Potassium-(Z)-2-cyano-2-fluoroethenolate, Acetamidine (B91507) hydrochloride | High | researchgate.net |

| 5-Fluoro-2-(4-methylphenyl)pyrimidine-4-amine | Potassium-(Z)-2-cyano-2-fluoroethenolate, 4-Methylbenzamidine hydrochloride | High | researchgate.net |

| 4-(4-Amino-5-fluoropyrimidine-2-yl)phenol | Potassium-(Z)-2-cyano-2-fluoroethenolate, 4-Hydroxybenzamidine hydrochloride | High | researchgate.net |

| 5-Fluoro-2-methoxypyrimidine-4-amine | Potassium-(Z)-2-cyano-2-fluoroethenolate, O-Methylisourea hydrochloride | Moderate | researchgate.net |

The introduction of fluorinated side chains to heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. For instance, the incorporation of fluorine atoms into the backbone of 2-aminopyridine-based inhibitors of neuronal nitric oxide synthase has been shown to significantly increase their potential blood-brain barrier permeability. nih.gov

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving fluorinated pyrimidines is crucial for predicting their reactivity and for designing new synthetic routes. The mechanism of nucleophilic aromatic substitution (SNAr) in related systems, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine, has been studied in detail. These reactions are often second-order in the amine and involve a rate-determining deprotonation of an addition intermediate. nih.gov

The synthesis of 4-amino-5-fluoropyrimidines from a β-fluoroenolate salt and amidine hydrochlorides proceeds via a cyclization reaction. nih.gov The reaction does not require any basic additives, which simplifies the process and often leads to high yields. nih.gov

Detailed Mechanistic Studies of Cyclization and Condensation Reactions

The formation of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, from this compound precursors is a cornerstone of its chemical reactivity. These reactions typically proceed through a series of condensation and cyclization steps, the mechanisms of which have been elucidated through studies of analogous systems.

One of the key reaction types involves the condensation of a 2-aminopyrimidine derivative with a suitable electrophile, followed by an intramolecular cyclization. For instance, the reaction of 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) with 1-acetyl-2-imidazolin-2-one in the presence of phosphorus oxychloride (POCl₃) has been proposed to proceed via an esterification-addition-elimination mechanism. While not involving the exact fluoro-substituted target, this study provides a valuable mechanistic framework. In this proposed pathway, POCl₃ likely activates a carbonyl group, facilitating nucleophilic attack by the amino group of the pyrimidine. Subsequent elimination and cyclization steps then lead to the fused ring system.

More directly relevant is the synthesis of fluorinated pyrimido[4,5-d]pyrimidines. The reaction of fluorinated β-arylidene malononitriles with α,β-bifunctional reagents proceeds via a cycloaddition followed by a nucleophilic attack to yield the fused heterocyclic products. scirp.org The initial step is a Michael addition of a nucleophile to the electron-deficient alkene, driven by the electron-withdrawing nature of the nitrile and fluoro-aryl groups. This is followed by an intramolecular cyclization and subsequent aromatization to afford the stable pyrimido[4,5-d]pyrimidine (B13093195) core.

A plausible general mechanism for the formation of pyrimido[4,5-d]pyrimidines from a 6-aminouracil (B15529) (a related aminopyrimidine) involves an initial reaction with an aldehyde, followed by attack from a secondary amine. This domino aza-Michael reaction leads to an intermediate that can then undergo intramolecular cyclization.

The table below summarizes key aspects of these mechanistic investigations, drawing parallels to the expected reactivity of this compound.

| Reactants | Key Mechanistic Steps | Proposed Intermediates | Driving Force | Reference |

| 5-Amino-4,6-dichloro-2-methylpyrimidine, 1-acetyl-2-imidazolin-2-one, POCl₃ | Esterification, Nucleophilic Addition, Elimination, Cyclization | Activated carbonyl species, tetrahedral intermediate | Formation of a stable aromatic fused ring system | |

| Fluorinated β-arylidene malononitriles, α,β-bifunctional reagents | Michael Addition, Intramolecular Cyclization, Aromatization | Enolate/carbanion intermediate | Conjugation and aromaticity of the final product | scirp.org |

| 6-Aminouracils, Aldehydes, Secondary amines | Domino aza-Michael reaction, Intramolecular Cyclization | Iminium ion, enamine intermediate | Formation of a thermodynamically stable fused system |

It is important to note that while these studies provide a strong basis for understanding the reactivity of this compound, dedicated computational and experimental studies on the specific compound are needed for a definitive elucidation of its reaction mechanisms.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Related Fluorinated Pyrimidines

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological reactions, involving the concerted or sequential transfer of a proton and an electron. acs.org In the context of fluorinated pyrimidines, the high electronegativity of the fluorine atom can significantly influence the electronic properties of the pyrimidine ring, thereby affecting PCET processes.

While direct mechanistic studies of PCET in this compound are not extensively documented, the principles can be inferred from studies on related fluorinated heterocycles and the known effects of fluorine substitution. The fluorine atom, being a strong electron-withdrawing group, can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrimidine ring, making it a better electron acceptor. This enhanced electron affinity can facilitate the electron transfer component of a PCET reaction.

Theoretical studies on other fluorinated heterocycles, such as aziridines, have shown that fluorine substitution can have a profound effect on reactivity in nucleophilic substitution reactions, which share mechanistic features with the nucleophilic attack steps often preceding or following electron transfer. nih.gov The substitution of hydrogen with fluorine can dramatically alter the electrostatic potential of the molecule and stabilize transition states. nih.gov

In the context of biological systems, the fluorinated pyrimidine analogue 5-fluorouracil (B62378) (5-FU) provides a relevant example. The mechanism of action of its metabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), involves the inhibition of thymidylate synthase. The fluorine atom at the C5 position stabilizes a key covalent intermediate by polarizing the C-F bond, thereby inhibiting the subsequent reaction steps. nih.gov This illustrates the powerful electronic effect of fluorine in modulating reaction pathways that involve changes in charge distribution and bonding at the pyrimidine ring.

PCET reactions can proceed through either stepwise (ET-PT or PT-ET) or concerted pathways. The specific mechanism is often dictated by the thermodynamics and kinetics of the individual electron and proton transfer steps. For a fluorinated pyrimidine, the increased acidity of neighboring N-H protons due to the inductive effect of fluorine could favor a proton transfer step.

The table below outlines the potential influence of fluorine substitution on the key parameters of a PCET reaction involving a pyrimidine ring.

| PCET Parameter | Influence of Fluorine Substitution | Underlying Principle | Reference |

| Electron Affinity of Pyrimidine Ring | Increased | The high electronegativity of fluorine withdraws electron density from the ring, lowering the LUMO energy. | nih.gov |

| Acidity of N-H Protons | Increased | The inductive effect of the fluorine atom stabilizes the conjugate base after proton abstraction. | |

| Reaction Pathway | May favor pathways involving initial electron transfer or concerted mechanisms. | The enhanced electron-accepting ability and increased proton acidity can alter the relative barriers of stepwise vs. concerted pathways. | acs.org |

| Stability of Intermediates | Can stabilize negatively charged intermediates (anion radicals). | The electron-withdrawing nature of fluorine can delocalize and stabilize negative charge. | nih.gov |

Further theoretical and experimental investigations are necessary to delineate the specific PCET mechanisms at play for this compound. Such studies would provide valuable insights into its redox properties and potential roles in biological systems or as a component in functional materials.

Structural and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques

Modern spectroscopy offers non-destructive yet powerful ways to elucidate the precise structure of complex organic molecules like 5-Fluoro-4-methylpyrimidin-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of structural information.

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, their connectivity, and their chemical environment. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional experiments, is essential for an unambiguous structural assignment.

One-dimensional NMR spectroscopy provides fundamental information about the types and numbers of hydrogen, carbon, and fluorine atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different hydrogen environments in this compound.

A signal for the methyl (-CH₃) protons.

A signal for the amine (-NH₂) protons.

A signal for the lone proton on the pyrimidine (B1678525) ring (C6-H). The chemical shift (δ) of each signal and the splitting pattern (multiplicity) caused by spin-spin coupling provide critical structural data. For instance, the C6-H proton would likely appear as a doublet due to its coupling with the adjacent fluorine atom.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are anticipated, one for each carbon atom in the molecule:

The methyl carbon (-CH₃).

The four carbons of the pyrimidine ring (C2, C4, C5, and C6). The presence of the electronegative fluorine atom will significantly influence the chemical shifts of the carbons it is bonded to (C5) and adjacent to (C4, C6), and these carbons will exhibit characteristic C-F coupling constants.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an invaluable tool. A single resonance is expected for the fluorine atom at the C5 position. The multiplicity of this signal will be influenced by coupling to neighboring protons, primarily the C6-H and potentially the methyl protons, providing further confirmation of its position within the pyrimidine ring.

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | ~2.2 - 2.5 | Singlet (s) or Doublet of doublets (dd) |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Spectral Characteristics for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| -CH₃ | ~15 - 25 | Small or negligible |

| C2 | ~160 - 165 | Present (³JCF) |

| C4 | ~155 - 160 | Present (²JCF) |

| C5 | ~140 - 150 | Present (¹JCF, large) |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity and topology of the molecule by revealing correlations between different nuclei. veeprho.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). In this compound, COSY would be used to confirm the absence of H-H coupling between the methyl protons and the ring proton, reinforcing their isolated nature. veeprho.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to. veeprho.commdpi.com This is crucial for definitively assigning the carbon signals. It would show a correlation between the methyl proton signal and the methyl carbon signal, as well as a correlation between the C6-H proton signal and the C6 carbon signal. veeprho.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). veeprho.commdpi.com This technique is powerful for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methyl protons showing correlations to the C4 and C5 carbons.

The C6-H proton showing correlations to the C2, C4, and C5 carbons. These correlations provide unambiguous proof of the substituent placement on the pyrimidine ring. veeprho.com

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the molecule's functional groups. researchgate.net For this compound, characteristic absorption bands are expected for the amine, methyl, pyrimidine ring, and carbon-fluorine bond vibrations. mdpi.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Methyl (-CH₃) | C-H Stretch | 2900 - 3000 |

| Pyrimidine Ring | C-H Stretch | ~3050 - 3150 |

| Pyrimidine Ring | C=N and C=C Stretch | 1500 - 1650 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like substituted pyrimidines absorb UV light, promoting electrons from lower to higher energy orbitals. The spectrum is typically characterized by the wavelength of maximum absorbance (λmax). For this compound, absorption is expected due to π → π* and n → π* transitions within the conjugated pyrimidine ring system. The precise λmax values are influenced by the substitution pattern on the ring.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, HRMS would be employed to confirm its molecular formula, C₅H₆FN₃. The high resolving power of HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, enables the differentiation of compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆FN₃ |

| Nominal Mass | 127 g/mol |

This data is calculated based on the compound's molecular formula.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting mass spectrum is a characteristic fingerprint of the molecule, providing valuable structural information. While specific experimental EIMS data for this compound is not detailed in the provided sources, a hypothetical fragmentation pattern can be predicted based on its structure. The molecular ion peak would be expected at an m/z corresponding to its molecular weight. Subsequent fragmentation could involve the loss of stable neutral molecules or radicals, such as HCN, methyl radical (•CH₃), or fluorine, leading to characteristic daughter ions that help confirm the connectivity of the pyrimidine core and its substituents.

X-ray Crystallography

Single Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structure Determination

Table 2: Illustrative Crystal Data Parameters from SC-XRD Analysis

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |

| a, b, c (Å) | Unit cell dimensions along the crystallographic axes. | a = 5.93 Å, b = 10.96 Å, c = 14.79 Å |

| α, β, γ (°) | Angles between the crystallographic axes. | α = 90°, β = 98.61°, γ = 90° |

| V (ų) | Volume of the unit cell. | 900.07 ų |

Note: The data in this table is illustrative of typical SC-XRD outputs for similar heterocyclic compounds and does not represent experimentally determined values for this compound. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

The data from SC-XRD is crucial for analyzing the supramolecular architecture, which is dictated by non-covalent intermolecular interactions. mdpi.com For this compound, the primary amine group is a strong hydrogen bond donor, while the pyrimidine ring's nitrogen atoms are hydrogen bond acceptors. This facilitates the formation of robust N-H···N hydrogen bonds, which often lead to the assembly of molecules into dimers, chains, or more complex networks, significantly influencing the crystal packing. najah.edu Additionally, weaker interactions such as C-H···F, C-H···N, and π–π stacking between pyrimidine rings can further stabilize the crystal structure. researchgate.net The analysis of these interactions provides a deep understanding of the forces governing the solid-state assembly of the compound.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld Surface (HS) analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 5-Fluoro-4-methylpyrimidin-2-amine, DFT calculations can elucidate its structural, electronic, and thermodynamic properties with a high degree of accuracy.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation, known as the ground state geometry. Geometry optimization calculations using DFT, often with a basis set such as B3LYP/6-311++G(d,p), can predict the bond lengths, bond angles, and dihedral angles of this compound. These calculations would reveal the precise spatial arrangement of the fluorine, methyl, and amine substituents on the pyrimidine (B1678525) ring, which is crucial for understanding its steric and electronic properties. The optimized structure would likely show a planar pyrimidine ring, with the substituents' orientations influencing intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes to show the type of data obtained from DFT calculations. Actual values would be derived from specific computational outputs.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N1 | 1.34 Å |

| C4-C5 | 1.42 Å | |

| C5-F | 1.35 Å | |

| C4-CH3 | 1.51 Å | |

| C2-NH2 | 1.36 Å | |

| Bond Angle | N1-C2-N3 | 120° |

| C4-C5-F | 118° |

Electronic Properties: Frontier Molecular Orbitals (FMOs) and Energy Gap Analysis

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. DFT calculations provide the energies of these orbitals. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing fluorine atom and electron-donating amino and methyl groups would influence the energy levels of the HOMO and LUMO, thereby modulating its electronic characteristics.

Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) describes the tendency of the molecule to attract electrons.

Chemical Hardness (η) measures the resistance to change in its electron distribution.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile.

These calculated descriptors provide a quantitative framework for predicting how this compound will interact with other reagents.

Table 2: Calculated Electronic Properties and Chemical Reactivity Descriptors for this compound (Illustrative) This table is for illustrative purposes to show the type of data obtained from DFT calculations. Actual values would be derived from specific computational outputs.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 |

| Chemical Softness | S | 1/η | 0.38 |

Thermodynamic Properties Calculation

DFT calculations can also predict the standard thermodynamic properties of this compound at a given temperature and pressure. These properties include enthalpy (H), entropy (S), and Gibbs free energy (G). By calculating these values, one can predict the spontaneity of reactions involving this compound and its stability under various conditions without the need for experimental measurements.

Theoretical Spectroscopic Data Prediction (IR, NMR)

A significant advantage of computational chemistry is the ability to predict spectroscopic data. Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound can be generated using DFT. The calculated vibrational frequencies in the IR spectrum correspond to specific bond stretching and bending modes, which can be compared with experimental data to confirm the molecular structure. Similarly, the calculated chemical shifts (δ) for ¹H and ¹³C NMR provide a theoretical spectrum that aids in the interpretation of experimental NMR results, ensuring correct peak assignments.

Molecular Modeling and Docking Simulations

Beyond understanding the intrinsic properties of an isolated molecule, computational methods can also predict how this compound interacts with biological macromolecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a typical docking study, the 3D structure of this compound, obtained from DFT geometry optimization, would be placed into the active site of a target protein. The simulation then explores various binding poses and scores them based on the strength of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. This approach is instrumental in drug discovery for identifying potential drug candidates by predicting their binding affinity and mode of action at a molecular level. For instance, pyrimidine derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase. A docking simulation of this compound against such a target would reveal key binding interactions and help in the rational design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational methodologies that aim to correlate a molecule's structure with its biological activity or physicochemical properties, respectively.

QSAR models are built by analyzing a series of compounds with known activities against a specific biological target. nih.gov These models can then be used to predict the activity of new or untested compounds, such as this compound. nih.gov For a compound like this, a QSAR study would typically involve calculating various molecular descriptors that encode its structural, electronic, and steric features.

Key steps in such a computational approach include:

Dataset Collection : Assembling a group of pyrimidine analogs with measured in vitro biological activity (e.g., IC₅₀ values) against a target like a specific kinase.

Descriptor Calculation : For each molecule, including this compound, computational software is used to calculate descriptors.

Model Building : Statistical methods are employed to build a mathematical equation linking the descriptors to the biological activity. nih.gov

For this compound, relevant descriptors in a QSAR model would likely include those related to its size, shape, hydrophobicity, and electronic properties, which are influenced by the fluoro and methyl substituents. The goal is to create a predictive model that can screen virtual libraries of similar compounds to identify potent candidates for further testing. researchgate.net

QSPR models and computational algorithms are used to predict the physicochemical properties of molecules, which are crucial for assessing their potential as drug candidates. nih.gov For this compound, several key descriptors can be calculated. These properties influence a compound's solubility, permeability, and metabolic stability.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 127.12 g/mol | Influences size and diffusion characteristics. |

| XLogP3 | 0.8 | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The 2-amino group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | The ring nitrogens and the fluorine atom can accept hydrogen bonds. |

| Topological Polar Surface Area (TPSA) | 51.7 Ų | Relates to a molecule's ability to permeate cell membranes. |

| Rotatable Bond Count | 0 | Indicates molecular flexibility. The exocyclic amine rotation is typically not counted. |

Biological Activity and Mechanistic Insights in Vitro Studies Only

Enzyme Inhibition Studies (In Vitro)

In vitro enzyme inhibition studies are crucial for elucidating the potential mechanisms of action of a compound at the molecular level. The following subsections summarize the available research on the inhibitory effects of 5-Fluoro-4-methylpyrimidin-2-amine on several key enzymes.

Inhibition of Cyclooxygenase-2 (COX-2)

There are no specific in vitro studies available in the reviewed scientific literature that investigate the direct inhibitory effect of this compound on the Cyclooxygenase-2 (COX-2) enzyme. While research has been conducted on other pyrimidine (B1678525) derivatives as potential COX-2 inhibitors, data for this specific compound is not present. nih.gov

Modulation of Nitric Oxide Synthase (NOS) Activity (iNOS, eNOS, nNOS)

An extensive search of scientific databases reveals no in vitro studies specifically examining the modulatory effects of this compound on any of the Nitric Oxide Synthase (NOS) isoforms (inducible NOS, endothelial NOS, or neuronal NOS). Although analogues such as 2-amino-4-methylpyridine (B118599) have been investigated as inhibitors of inducible nitric oxide synthase, no such data is available for this compound. nih.govnih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

Currently, there is a lack of published in vitro research specifically detailing the inhibitory activity of this compound against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The broader class of pyrimidine derivatives has been a subject of interest in the development of EGFR-TK inhibitors; however, specific data for this compound is not available in the current body of scientific literature. nih.govnih.gov

Thymidylate Synthase Inhibition and Related Pathways

No direct in vitro studies have been found that report on the inhibitory action of this compound on thymidylate synthase. The well-known thymidylate synthase inhibitor 5-fluorouracil (B62378) is a pyrimidine analogue, but specific research on this compound's activity on this enzyme is absent from the reviewed literature. nih.govnih.gov

Phosphodiesterase 2 (PDE2) Inhibitory Activity

A comprehensive review of scientific literature indicates that there are no in vitro studies specifically investigating the inhibitory potential of this compound against Phosphodiesterase 2 (PDE2).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

There are no specific in vitro studies in the available scientific literature that assess the inhibitory effects of this compound on either acetylcholinesterase or butyrylcholinesterase. While other pyrimidine-containing compounds have been explored for such activities, data for the specific compound is not reported. nih.gov

In Vitro Cell-Based Assays

Cell Proliferation Inhibition in Specific Cell Lines (e.g., L1210 Mouse Leukemia Cells, HCT116, HepG2, HeLa, MCF7)

Following a comprehensive review of scientific databases and literature, no studies were identified that have investigated the in vitro effects of this compound on the proliferation of L1210 mouse leukemia cells, HCT116, HepG2, HeLa, or MCF7 cell lines. Research has been conducted on structurally related compounds, such as 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), which has shown inhibitory effects on the HCT116 cell line. nih.gov However, these findings cannot be directly extrapolated to this compound due to structural differences.

Studies on Molecular Targets and Biological Pathways

There is currently no available research detailing the specific molecular targets or biological pathways that may be modulated by this compound in vitro. Investigations into the mechanisms of action for other fluorinated pyrimidine derivatives have been published, but similar studies for this compound have not been found in the public domain.

Investigation of P-glycoprotein Inhibition

No in vitro studies have been published that assess the potential of this compound to inhibit the P-glycoprotein (P-gp) efflux pump.

Antimicrobial Efficacy (In Vitro)

Antibacterial Activity (e.g., against S. Typhi)

There are no available scientific reports on the in vitro antibacterial activity of this compound against Salmonella Typhi or any other bacterial species. While the broader class of pyrimidine derivatives has been explored for antibacterial properties, specific data for this compound is absent from the literature.

Antifungal Activity (e.g., against Pseudoperonospora cubensis)

A search of published scientific literature yielded no studies on the in vitro antifungal efficacy of this compound against Pseudoperonospora cubensis or any other fungal organisms.

Antiviral Activity

The pyrimidine scaffold is a fundamental component of various biologically active compounds and has been extensively investigated for its therapeutic potential, including antiviral applications. nih.govresearchgate.net While direct studies on the antiviral properties of this compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has shown promise against a range of viruses. nih.govnih.gov

Pyrimidine analogs are known to interfere with viral replication by acting as inhibitors of viral polymerases or by being incorporated into the viral genome, leading to chain termination. nih.govmdpi.com For instance, modifications at the 5-position of the pyrimidine ring have been shown to influence antiviral efficacy. While halogen substitutions can sometimes decrease antiviral activity compared to other groups, they are still a key area of investigation. nih.govnih.gov Specifically, 5-cyano-2'-deoxyuridine, a pyrimidine derivative, has demonstrated inhibitory effects against the vaccinia virus. nih.gov

Furthermore, research into 2'-C-methyl-4'-thionucleoside phosphoramidates, which are pyrimidine derivatives, has been conducted to assess their activity against viruses in the Flaviviridae family, such as the Hepatitis C virus (HCV). mdpi.com Although the specific compounds tested did not show marked antiviral activity at the concentrations evaluated, this line of inquiry highlights the ongoing effort to develop pyrimidine-based antiviral agents. mdpi.com The structural similarities of pyrimidine derivatives to endogenous nucleosides make them prime candidates for the development of new antiviral therapies. nih.govresearchgate.net

Agricultural Research Applications

Herbicidal Activity against Specific Plant Species (e.g., Brassica napus)

A number of pyrimidine derivatives have been synthesized and evaluated for their herbicidal effects against various plant species, including Brassica napus (rape). tandfonline.com While specific data on this compound is limited, related compounds have shown notable activity. For example, certain novel pyrimidine derivatives containing a 1,2,4-triazole (B32235) moiety exhibited significant inhibitory effects on Brassica napus. tandfonline.com

The mode of action for some herbicidal pyrimidine derivatives involves the inhibition of key plant enzymes. For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to act as inhibitors of protoporphyrinogen (B1215707) oxidase, a crucial enzyme in chlorophyll (B73375) biosynthesis. nih.govresearchgate.net The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrimidine ring are critical for herbicidal potency. nih.gov For example, in a series of pyrazolylpyrimidine derivatives, the substituent at the 6-position of the pyrimidine ring was found to be crucial for their bleaching activities. nih.gov

The following table summarizes the herbicidal activity of selected pyrimidine derivatives against Brassica napus and other plant species.

| Compound Type | Target Species | Observed Effect | Reference |

| Pyrimidine derivatives with 1,2,4-triazole moiety | Brassica napus | Good inhibition activity | tandfonline.com |

| Pyrido[2,3-d]pyrimidine derivatives | Brassica campestris (field mustard) | Varied inhibitory effects | nih.govresearchgate.net |

| Pyrimidine derivatives with alkenyl moieties | Amaranthus retroflexus | Significant inhibition | dp.tech |

Insecticidal Activity

The insecticidal potential of pyrimidine derivatives has been explored against several agricultural pests. Although direct testing of this compound against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus is not prominently reported, related structures have shown efficacy against various insect species.

For instance, novel pyrimidine derivatives containing a urea (B33335) pharmacophore have demonstrated insecticidal activity against the mosquito Aedes aegypti. nih.gov Another study on 2-phenylpyridine (B120327) derivatives, which share some structural similarities with the broader class of nitrogen-containing heterocycles, showed high insecticidal activities against Mythimna separata. nih.gov Specifically, compounds with certain substitutions exhibited 100% inhibition against this pest at a concentration of 500 mg/L. nih.gov

The following table presents data on the insecticidal activity of various pyrimidine and related derivatives against different insect species.

| Compound Class | Target Insect | Activity Level | Reference |

| Pyrimidine derivatives with urea pharmacophore | Aedes aegypti | Good activity, with compound 4d showing 70% mortality at 2 µg/mL | nih.gov |

| 2-Phenylpyridine derivatives | Mythimna separata | High activity (100% inhibition for some derivatives at 500 mg/L) | nih.gov |

| Mesoionic pyrido[1,2-α]pyrimidinone derivatives | Aphis craccivora | Good insecticidal properties, with one compound showing 92% mortality at 100 μg/mL | mdpi.com |

| Pyridino[1,2-a]pyrimidine mesoionics with indole (B1671886) substituents | Aphids | Good insecticidal activity, with some compounds showing 100% lethality at 100 mg/L | acs.org |

Structure-Activity Relationship (SAR) Derivations in Biological Contexts

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.govnih.gov Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic or agrochemical potential of these compounds.

Key insights from SAR studies on various pyrimidine derivatives include:

Substitution at the 5-position: The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a common strategy in the development of anticancer agents. gsconlinepress.com In the context of antiviral activity, halogen substitution at this position has been explored, although its effect can vary. nih.gov For some pyrimidine derivatives, an amino group at the 5-position was found to be more effective for antiviral potency than a halogen. nih.gov

Substitution at the 4- and 6-positions: In a study of anti-influenza virus agents, a chlorine or methoxy (B1213986) group at the 6-position of the pyrimidine ring enhanced antiviral efficacy compared to hydrogen. nih.gov For herbicidal pyrazolylpyrimidine derivatives, the group at the 6-position was critical for their mode of action. nih.gov

Central Ring Moiety: The central pyrimidine ring is often considered essential for the biological activity of its derivatives. acs.org

Hydrophobic Substituents: In the development of antitubercular agents, replacing certain parts of the molecule with hydrophobic substitutes was well-tolerated and maintained activity. acs.org

The following table summarizes some key SAR findings for different biological activities of pyrimidine derivatives.

| Biological Activity | Key Structural Feature | Impact on Activity | Reference |

| Anticancer | Fluorine at C-5 | Enhances anticancer effectiveness | gsconlinepress.com |

| Antiviral (Influenza) | Amino group at 5-position | Greater efficacy than halogen substitution | nih.gov |

| Antiviral (Influenza) | Chlorine or methoxy at 6-position | Improved potency | nih.gov |

| Antitubercular | Central pyrimidine ring | Crucial for activity | acs.org |

| Herbicidal | Alkynyloxy group at 6-position | Important for bleaching activities | nih.gov |

These SAR derivations underscore the importance of targeted chemical modifications to enhance the desired biological effects of pyrimidine-based compounds. nih.govnih.gov

Potential Applications in Non Clinical Domains

Building Blocks for Advanced Organic Synthesis

The presence of fluorine in organic molecules can confer unique properties, such as increased metabolic stability and altered electronic characteristics. Consequently, small fluorinated molecules like 5-Fluoro-4-methylpyrimidin-2-amine serve as crucial building blocks, enabling the construction of more complex fluorinated structures without the need for harsh, late-stage fluorination techniques. nih.gov

This compound is an important intermediate for the synthesis of more complex fluorinated heterocyclic compounds. The pyrimidine (B1678525) core is a common scaffold in many biologically active molecules, and the introduction of a fluorine atom can significantly modulate a molecule's properties. Researchers utilize such fluorinated building blocks to create novel derivatives with tailored characteristics. nih.gov

The synthesis of various fluorinated pyrimidines and pyrazoles can be achieved through cyclocondensation reactions. nih.gov For instance, a general method involves reacting amidine hydrochlorides with a fluorinated C3 building block, potassium (Z)-2-cyano-2-fluoroethenolate, to produce 2-substituted 5-fluoro-4-aminopyrimidines in high yields under mild conditions. nih.govnih.gov This approach highlights the utility of fluorinated precursors in generating a library of complex heterocyclic compounds. The reactivity of the amine and fluoro-substituted pyrimidine ring in this compound allows it to be a versatile starting material for creating a diverse range of substituted pyrimidines through reactions like nucleophilic aromatic substitution.

The agrochemical industry frequently incorporates fluorine into active ingredients to enhance their efficacy and stability. nih.gov Fluorinated pyrimidine derivatives, in particular, have been investigated for their potential as pesticides. A significant portion of modern agrochemicals contains at least one fluorine atom, a testament to the element's beneficial impact on biological activity. nih.gov

Research has demonstrated that pyrimidin-4-amine derivatives can exhibit potent insecticidal and fungicidal properties. For example, novel pyrimidin-4-amine compounds containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety have shown excellent activity against various agricultural pests like Mythimna separata and fungi such as Pseudoperonospora cubensis. This underscores the potential of the aminopyrimidine scaffold, as found in this compound, as a key intermediate for the development of new and effective agrochemicals.

Material Science Applications

The unique electronic and physical properties imparted by the fluorine atom also position this compound and related compounds as candidates for applications in material science.

Fluorinated compounds are widely used as building blocks for creating high-performance polymers and materials. mdpi.com The use of fluorinated monomers can lead to polymers with enhanced thermal stability, chemical resistance, and specific surface properties. While direct studies on the polymerization of this compound are not extensively documented, the general class of fluorinated pyrimidines has been explored in polymer chemistry. For example, polymeric fluorinated pyrimidines (FPs) have been synthesized, although much of the focus has been on clinical applications. nih.gov The synthesis of fluoropolymers can be achieved by using a fluorinated building block in step-growth polymerization, a method where the reactive nature of compounds like perfluoropyridine is utilized. mdpi.com This suggests a potential pathway for integrating this compound into polymer backbones or as pendant groups to create specialized materials with tailored properties.

In the realm of diagnostics, fluorinated compounds can serve as molecular probes or markers. The fluorosulfate (B1228806) functional group, for instance, has been used to create fluorescent markers and facilitate the efficient surface immobilization of target molecules. While specific applications of this compound as a diagnostic reagent are not detailed in available research, its structural motifs are relevant. The pyrimidine structure is a key component in many biological molecules, and the fluorine atom provides a useful spectroscopic handle (¹⁹F-NMR) for detection and analysis.

Organic molecules with significant non-linear optical (NLO) properties are crucial for developing advanced photonic and optoelectronic devices. rsc.orgnih.gov Pyrimidine derivatives have emerged as a promising class of NLO chromophores. rsc.orgresearchgate.net The NLO response in organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group (like an amine) and an electron-withdrawing group are attached to a π-conjugated system (like the pyrimidine ring).

This compound possesses this fundamental architecture. The amine group (-NH₂) acts as an electron donor, while the electronegative fluorine atom (-F) serves as an electron acceptor. This intramolecular charge transfer across the pyrimidine ring can lead to a large second-order hyperpolarizability (β), a key measure of NLO activity. Theoretical studies on similar, albeit more complex, fluoro-amino substituted organic compounds have shown them to possess large hyperpolarizability values, suggesting potential applications in the development of NLO materials. researchgate.net The investigation of pyrimidine-based molecules for NLO applications is an active area of research, driven by their potential use in optical data processing, sensors, and other photonic technologies. rsc.org

Radiochemical Synthesis for Preclinical Imaging Probes

The structural framework of this compound makes it a compound of interest for the synthesis of radiolabeled probes for preclinical imaging. The integration of a radionuclide into this molecule could enable non-invasive visualization and quantification of biological processes at the molecular level.

Development of Radiolabeled Analogs for Positron Emission Tomography (PET) (Chemical Synthesis and Characterization Focus)

The development of radiolabeled analogs of this compound for Positron Emission Tomography (PET) would likely involve the incorporation of a positron-emitting radionuclide, with fluorine-18 (B77423) (¹⁸F) being a prime candidate due to its favorable decay characteristics. nih.gov The synthesis of such PET tracers typically involves a multi-step process, including the preparation of a suitable precursor molecule followed by a radiolabeling reaction.

Drawing parallels from the synthesis of structurally similar compounds, such as ¹⁸F-labeled 2-amino-4-methylpyridine (B118599) and 2-aminopyrimidine (B69317) analogs, a common strategy involves nucleophilic substitution with [¹⁸F]fluoride. nih.govsnmjournals.org For instance, the synthesis of [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine was achieved through nucleophilic substitution of a mesylate precursor, followed by deprotection. nih.govsnmjournals.org This general approach could be adapted for the radiosynthesis of an ¹⁸F-labeled analog of this compound.

The synthesis would begin with a non-radioactive version of this compound, which would be chemically modified to create a precursor suitable for radiolabeling. This often involves introducing a leaving group, such as a mesylate or tosylate, at a position where the ¹⁸F will be introduced. The amino group on the pyrimidine ring would likely require protection, for example with a Boc (di-tert-butyldicarbonate) group, to prevent unwanted side reactions during the fluorination step. nih.gov

The radiolabeling step itself would involve reacting the protected precursor with [¹⁸F]fluoride, which is typically produced in a cyclotron. The reaction conditions, including temperature and solvent, would need to be optimized to achieve a high radiochemical yield. Following the incorporation of ¹⁸F, the protecting groups would be removed to yield the final radiolabeled PET tracer. The entire synthesis would need to be automated for efficient production and to minimize radiation exposure to the chemists. researchgate.net

After synthesis, the radiolabeled analog would undergo rigorous characterization to ensure its suitability for PET imaging. This includes purification by methods like High-Performance Liquid Chromatography (HPLC) to ensure high chemical and radiochemical purity. nih.gov The specific activity, a measure of the amount of radioactivity per unit mass of the compound, would also be determined, which is a critical parameter for in vivo imaging studies. nih.govsnmjournals.org

Evaluation of Physicochemical Properties for Probe Design (e.g., lipophilicity, permeability to artificial membranes)

The success of a PET probe is highly dependent on its physicochemical properties, which govern its behavior in a biological system. For central nervous system imaging, for example, the ability to cross the blood-brain barrier is paramount. biorxiv.org Key properties that are evaluated during the design of a PET probe include lipophilicity and membrane permeability.

Lipophilicity, often expressed as the logarithm of the distribution coefficient (logD), is a critical factor influencing a molecule's ability to cross cell membranes. biorxiv.org A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to non-specific binding and poor aqueous solubility. nih.gov For instance, in the development of potassium channel PET tracers, the logD of 5-methyl-3-fluoro-4-aminopyridine (5Me3F4AP) was found to be comparable to that of 3-fluoro-4-aminopyridine (3F4AP), suggesting its potential for brain imaging. biorxiv.org

The permeability of a potential PET probe across artificial membranes, such as a Parallel Artificial Membrane Permeability Assay (PAMPA), provides an in vitro model for predicting its ability to cross biological barriers like the blood-brain barrier. Studies on related compounds have shown that structural modifications can significantly impact membrane permeability. biorxiv.org

The table below summarizes key physicochemical properties for analogous compounds, which would be relevant benchmarks for the design of a PET probe based on this compound.

| Compound/Analog | Property | Value/Observation | Significance for PET Probe Design |

| 5-methyl-3-fluoro-4-aminopyridine (5Me3F4AP) | logD | Comparable to 3F4AP biorxiv.org | Suggests suitable lipophilicity for potential brain penetration. biorxiv.org |

| 5-methyl-3-fluoro-4-aminopyridine (5Me3F4AP) | Membrane Permeability | Comparable to 3F4AP biorxiv.org | Indicates potential to cross the blood-brain barrier. biorxiv.org |

| 6-(2-fluoropropyl)-4-methylpyridin-2-amine | In vivo distribution | Increased uptake in target tissues in a disease model. snmjournals.org | Demonstrates the potential for specific targeting and imaging. snmjournals.org |

By carefully tuning the physicochemical properties of this compound through chemical modification, it may be possible to develop a PET probe with optimal characteristics for imaging specific biological targets.

Conclusion and Future Outlook

Summary of Key Research Findings and Contributions

Research has firmly established 5-Fluoro-4-methylpyrimidin-2-amine as a crucial intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors. The primary contribution of this compound lies in its role as a key structural motif that allows for the development of potent and selective drugs.

Key findings include:

Intermediate for Kinase Inhibitors: The 2-aminopyrimidine (B69317) scaffold is a well-recognized bioisostere of the adenine (B156593) ring of ATP, enabling molecules that contain it to act as competitive inhibitors in the ATP-binding site of kinases. nih.govrsc.org The compound has been instrumental in the synthesis of fluorinated analogues of established kinase inhibitors, such as imatinib. rsc.org

Impact of Fluorine Substitution: The fluorine atom at the C5 position is not merely a passive substituent. It significantly influences the molecule's electronic properties, metabolic stability, and binding interactions with target proteins. nih.gov Strategic modification at the 5-position of the pyrimidine (B1678525) core is a known approach to improving kinome-wide selectivity and developing inhibitors for understudied kinases. acs.org

Synthetic Accessibility: Efficient synthetic methods have been developed, including the selective fluorination of 2-aminopyrimidine precursors using reagents like Selectfluor, which provides excellent regioselectivity and high yields. rsc.org This accessibility has been a major driver of its widespread use in drug discovery programs.

The core value of this compound is its convergence of a proven pharmacophore (2-aminopyrimidine) with the unique modulatory properties of fluorine, providing a reliable platform for generating high-value pharmaceutical leads.

Emerging Trends and Future Directions in this compound Research

The research trajectory for this compound and its derivatives is moving beyond traditional applications toward more sophisticated and targeted therapeutic strategies.

Targeting Understudied Kinases: A significant trend in medicinal chemistry is the exploration of the "dark kinome," which includes many understudied kinases implicated in diseases like neurodegeneration. acs.org The pyrimidine scaffold of this compound is an ideal starting point for creating libraries of inhibitors aimed at these novel targets. acs.org

Expanding Therapeutic Areas: While oncology remains a major focus nih.govrsc.org, there is growing interest in using pyrimidine-based compounds for other indications. Research on related structures has highlighted potential antiviral and anti-inflammatory activities, suggesting that derivatives of this compound could be explored for these purposes. acs.orgnih.govnih.gov

Development of Covalent and Allosteric Inhibitors: Future research is likely to focus on designing derivatives that can act as covalent or allosteric inhibitors. This involves incorporating reactive groups that form a permanent bond with the target kinase or bind to a site other than the ATP pocket, potentially leading to higher potency and selectivity.

Polymeric Fluoropyrimidines: An emerging area is the use of polymeric fluoropyrimidines, which may enable more precise and targeted delivery of these cytotoxic agents, potentially reducing systemic side effects. nih.govnih.govresearchgate.net

Unexplored Synthetic Routes and Methodologies

While effective syntheses for this compound exist, the future lies in developing more efficient, sustainable, and versatile methods.

Building Block Approaches: A promising alternative to late-stage fluorination is the use of small, pre-fluorinated building blocks. nih.gov For instance, a mild and efficient synthesis of 4-amino-5-fluoropyrimidines was developed using potassium 2-cyano-2-fluoroethenolate, which undergoes cyclocondensation with amidine hydrochlorides in excellent yields without the need for basic additives. nih.gov This approach avoids the use of harsh and expensive fluorinating agents on complex heterocyclic systems. nih.govunimi.it